Femovan
Description
Historical Context and Evolution of Research on Femovan and its Constituent Compounds (Gestodene and Ethinyl Estradiol)
The research trajectory of the compounds in this compound reflects a broader evolution in contraceptive science. The journey began with the synthesis of Ethinyl Estradiol (B170435) in 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering. tandfonline.com This was a pivotal moment, as natural estradiol is poorly absorbed orally and rapidly metabolized by the liver; the addition of an ethinyl group at the C17 position created a much more orally bioavailable and potent estrogen. tandfonline.comnih.gov This breakthrough laid the groundwork for the development of oral contraceptives.
The quest for more refined progestational agents led to the synthesis of Gestodene (B1671452) in 1975. wikipedia.orgnih.gov Developed from explorations into testosterone (B1683101) derivatives, Gestodene emerged as a "third-generation" progestin. nih.govnih.gov These newer progestins were designed to have high progestational activity while minimizing other hormonal effects. nih.govnih.gov Research focused on creating compounds with greater specificity for the progesterone (B1679170) receptor to enhance contraceptive efficacy. nih.govmedscape.com
Gestodene was first introduced for medical use in 1987 in combination with Ethinyl Estradiol. wikipedia.org The evolution of these combination formulations saw a significant reduction in the estrogen dose over time, from as high as 150 µg in early pills to 20 or 30 µg in modern formulations like those containing Gestodene. nih.govwikipedia.org This dose reduction was a direct result of research linking higher estrogen levels to certain metabolic changes. nih.govnih.gov
| Year | Milestone | Significance |
|---|---|---|
| 1938 | Synthesis of Ethinyl Estradiol. tandfonline.com | Created a potent, orally active synthetic estrogen, a foundational component for oral contraceptives. tandfonline.com |
| 1960 | First oral contraceptive pill approved by the FDA. nih.govresearchgate.net | Marked the beginning of hormonal contraception, initially with high doses of estrogen and first-generation progestins. nih.gov |
| 1975 | Gestodene first synthesized. wikipedia.orgnih.gov | Led to the development of a potent, third-generation progestin with high selectivity. wikipedia.orgnih.gov |
| 1987 | Gestodene introduced for medical use in combination with Ethinyl Estradiol. wikipedia.org | Provided a new contraceptive option, often with lower estrogen doses than preceding formulations. wikipedia.org |
Academic Significance of Investigating Synthetic Steroids in Contraceptive Science
The academic investigation of synthetic steroids like Gestodene and Ethinyl Estradiol is crucial for advancing contraceptive science. nih.govasu.edu This research transcends simple product development, delving into fundamental aspects of endocrinology, molecular biology, and pharmacology. mdpi.comnih.gov
The primary academic interest lies in understanding the structure-activity relationship of these molecules. nih.gov Researchers study how minor alterations to the chemical structure of a steroid can dramatically change its binding affinity for various hormone receptors (progesterone, androgen, estrogen, etc.) and, consequently, its biological activity. nih.govnih.gov Gestodene, for example, is a gonane (B1236691) derivative, and its specific structure gives it high progestational potency. nih.govmedscape.com It binds strongly to the progesterone receptor, which is the primary mechanism for its contraceptive effect. nih.govpatsnap.com
Furthermore, research into the metabolic pathways of these compounds is of high academic importance. nih.govwikipedia.org Studies on how the body absorbs, metabolizes, and excretes synthetic steroids like Gestodene—which has a bioavailability of nearly 100% and is not a prodrug—provide vital pharmacokinetic data. wikipedia.orgtg.org.au This knowledge is essential for designing compounds that can achieve therapeutic goals. nih.gov The study of how Ethinyl Estradiol's ethinyl group prevents its rapid degradation by the liver is a classic example of how synthetic modifications can enhance a molecule's utility. nih.gov These investigations have led to the development of new generations of progestins with tailored properties. nih.govnih.gov
Global Dissemination and Cross-Reference of Research on Gestodene/Ethinyl Estradiol Formulations
Research on Gestodene and Ethinyl Estradiol formulations is a global endeavor, characterized by extensive dissemination and cross-referencing in scientific literature. Large-scale, multicenter clinical trials are often conducted across various countries to gather data on the compounds. nih.govdocumentsdelivered.comnih.gov For instance, a notable German study compared formulations with different doses of Ethinyl Estradiol combined with Gestodene to evaluate cycle control and tolerance. nih.gov
Structure
2D Structure
Properties
CAS No. |
109852-02-0 |
|---|---|
Molecular Formula |
C41H50O4 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
WNSDZLZVSSOOCA-WOMZHKBXSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Synonyms |
estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |
Origin of Product |
United States |
Molecular and Structural Investigations of Femovan S Active Pharmaceutical Ingredients
Advanced Synthetic Chemistry Approaches for Gestodene (B1671452) and Ethinyl Estradiol (B170435)
The chemical synthesis of gestodene and ethinyl estradiol involves multi-step processes that have been refined over the years to improve yield and purity.
Ethinyl Estradiol Synthesis: The synthesis of ethinyl estradiol, a synthetic estrogen, was first achieved in 1938. dntb.gov.ua A primary method for its preparation involves the ethynylation of estrone (B1671321). researchgate.netu-tokyo.ac.jp This reaction can be carried out using reagents like potassium acetylide in liquid ammonia (B1221849) or by reacting estrone with acetylene (B1199291) gas in the presence of a strong base. researchgate.netu-tokyo.ac.jp The process aims to introduce an ethynyl (B1212043) group at the C17 position of the steroid nucleus, significantly enhancing its oral bioavailability compared to its parent compound, estradiol. dntb.gov.ua High-purity ethinyl estradiol can be synthesized by reacting estrone with potassium acetylene, a method that is efficient and does not require expensive reagents. researchgate.net
Stereochemical Characterization and Conformational Analysis of Component Hormones
The three-dimensional structure and stereochemistry of gestodene and ethinyl estradiol are critical determinants of their interaction with their respective biological targets.
Gestodene: Gestodene, chemically known as 17α-ethynyl-18-methyl-19-nor-δ¹⁵-testosterone or 13β-ethyl-18,19-dinor-17α-pregna-4,15-dien-20-yn-17β-ol-3-one, is a derivative of norethisterone and belongs to the gonane (B1236691) subgroup of 19-nortestosterone progestins. qub.ac.uk Its structure is nearly identical to levonorgestrel, with the key difference being an additional double bond between the C15 and C16 positions. qub.ac.uk This structural feature contributes to its high progestational potency. nih.gov Receptor binding studies have shown that gestodene has a high affinity for the progesterone (B1679170) receptor, reflecting its potent progestogenic activity. nih.govpatentdigest.org The specific stereochemistry is crucial for this high-affinity binding.
Ethinyl Estradiol: The stereochemistry of ethinyl estradiol is (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for its conformational analysis. Studies using residual dipolar couplings (RDCs) have enabled the complete assignment of its ¹H and ¹³C NMR spectra, including its diastereotopic methylene (B1212753) groups. dntb.gov.uanih.gov These analyses have also indicated the presence of a minor conformation resulting from the pseudo-rotation of the steroid's D-ring. dntb.gov.ua Further NMR studies and restrained molecular dynamics calculations have established a single low-energy conformation for 17β-estradiol and its 17α-epimer in solution, with a chair conformation for the C-ring. nih.gov
Computational Chemistry and Molecular Modeling in Steroid Compound Design
Computational techniques are invaluable tools for understanding the interactions of steroid hormones with their receptors and for the design of new, more selective compounds. researchgate.net
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. Studies have shown that gestodene exhibits high binding affinity for the progesterone receptor (PR). nih.govnih.gov Docking studies of various progestins with the human progesterone receptor have been conducted to understand the structural basis of their activity. researchgate.net For ethinyl estradiol, docking studies with the estrogen receptor α (ERα) have revealed key interactions, such as hydrogen bonds with residues like Glu353 and Arg394, and π-π stacking with Phe404, which are crucial for its high binding affinity. ejmo.org
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of hormone-receptor complexes. biorxiv.org MD simulations of the human estrogen receptor α ligand-binding domain (ERα LBD) have been used to study the conformational changes that occur upon binding of estradiol. patentdigest.org These simulations have highlighted the importance of specific amino acid residues, such as His524, in maintaining the active conformation of the receptor. repec.org Such studies help to elucidate the sequence of events leading to receptor activation and can be applied to understand the interactions of synthetic estrogens like ethinyl estradiol. mdpi.com Similarly, MD simulations can be employed to study the stability of the gestodene-progesterone receptor complex.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For estrogens, QSAR models have been developed to predict their binding affinity to the estrogen receptor based on various molecular descriptors. mdpi.comgeneesmiddeleninformatiebank.nl These models have shown that parameters such as the Hammett parameter σ+ and the octanol/water partition coefficient (log P) are important for predicting estrogenic activity. u-tokyo.ac.jp The development of robust QSAR models for both progestins and estrogens is a continuous area of research, aiming to create predictive tools for screening new compounds and assessing their potential endocrine activity. mdpi.com
Pharmaceutical Co-crystallization and Solid-State Engineering of Ethinyl Estradiol
The solid-state properties of a pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. Pharmaceutical co-crystallization and solid-state engineering are techniques used to modify these properties.
Ethinyl estradiol has been the subject of extensive solid-state characterization. It is known to form numerous solvates with various solvents, and several new crystal structures of its solvates have been identified, including those with dioxane, nitromethane, ethanol, and dimethylformamide. Despite comprehensive studies, a true polymorph of anhydrous ethinyl estradiol has not been found.
Co-crystallization is a technique where an active pharmaceutical ingredient (API) is combined with a coformer to create a new crystalline solid with improved physicochemical properties. nih.gov For ethinyl estradiol, co-crystals have been prepared with various coformers, such as nicotinamide (B372718), piperazine (B1678402), and tetramethylpyrazine. nih.gov These co-crystals, formed through intermolecular hydrogen bonds, have demonstrated improved stability and, in some cases, enhanced solubility. nih.govnih.gov For instance, a co-crystal of ethinyl estradiol with nicotinamide showed a 1.43-fold improvement in solubility. nih.gov This highlights the potential of solid-state engineering to optimize the pharmaceutical performance of ethinyl estradiol.
Strategies for Enhancing Molecular Stability via Cocrystal Formation
The formation of cocrystals is a primary strategy to enhance the molecular stability of APIs by arranging the API and a coformer into a new, more stable crystal lattice. nih.govmdpi.com This process can mitigate issues such as hygroscopicity (moisture uptake) and degradation from environmental factors like heat and light. mdpi.comacs.org The stability of the resulting cocrystal is influenced by the strength and nature of the intermolecular interactions, such as hydrogen bonds, between the API and the selected coformer. semanticscholar.orgresearchgate.net
For Ethinylestradiol (EE):
A successful strategy for enhancing the stability of Ethinylestradiol involves cocrystallization with various coformers to create robust hydrogen-bonded networks. nih.gov In one study, EE was combined with five different coformers—nicotinamide (NA), piperazine (PZ), tetramethylpyrazine (TET), 4,4′-bipyridine (BIP), and imidazole (B134444) (IZ)—in a 1:1 stoichiometric ratio. acs.orgnih.gov The formation of these cocrystals was achieved through methods like slow evaporation or grinding. researchgate.net The key to stability was the formation of intermolecular hydrogen bonds between the hydroxyl groups of the EE molecule and the functional groups of the coformers, resulting in distinct chain-like structures. nih.gov Physical stability experiments conducted under high-temperature, high-humidity, and high-light intensity conditions confirmed the superior stability of the EE cocrystals compared to the pure API. acs.orgnih.gov
For Gestodene (via Progesterone analogue):
As an analogue for Gestodene, studies on Progesterone (PROG) demonstrate effective strategies for enhancing stability. One approach involves forming drug-drug cocrystals, for instance with Phloroglucinol (SPF) and Resveratrol (RSV). acs.org The resulting cocrystals, particularly PROG-SPF, showed significantly improved hygroscopic stability and color stability compared to the parent drugs. acs.orgacs.org The improved stability is attributed to the new crystalline structure where the API molecules are shielded from environmental moisture and light by the coformer molecules through strong intermolecular bonds. acs.orgmdpi.com
Another strategy involves the careful selection of coformers based on their functional groups. For Progesterone, coformers such as carboxylic acids and nitrogen heterocyclic compounds have been proven effective. acs.orgmdpi.com Methods like solvent-free grinding and solvent evaporation are commonly employed to synthesize these cocrystals. acs.orgnih.gov The resulting structures are stabilized by robust hydrogen bonds, often involving the carbonyl groups on the steroid skeleton, which reduces the potential for degradation. semanticscholar.orgnih.gov For example, cocrystals of Progesterone with 2-chloro-4-nitroaniline (B86195) (CNA) were found to be highly stable due to abundant and strong interactions between the two molecules. semanticscholar.org
The selection of coformers is a critical step, often guided by crystal engineering principles and computational screening methods to predict the likelihood of stable cocrystal formation. researchgate.netyoutube.com
Impact of Cocrystal Design on Physicochemical Attributes at the Molecular Level
The design of cocrystals directly influences the physicochemical properties of the API at a molecular level by altering the crystal lattice energy and the way molecules pack together. nih.govmdpi.com These modifications can lead to significant improvements in solubility and dissolution rate, which are critical for bioavailability. nih.govnih.gov
For Ethinylestradiol (EE):
The cocrystallization of Ethinylestradiol has a marked impact on its solubility. By selecting appropriate coformers, the dissolution profile of EE can be substantially improved. nih.gov For instance, the EE-nicotinamide (EE-NA) cocrystal exhibited a "spring and parachute" effect, a phenomenon where the cocrystal dissolves to create a temporary supersaturated solution of the drug, which then gradually returns to equilibrium. acs.orgnih.gov This effect resulted in a 1.43-fold increase in the apparent solubility of EE in a 0.2% SDS solution. acs.orgnih.gov The EE-piperazine (EE-PZ) and EE-tetramethylpyrazine (EE-TET·H₂O) cocrystals also demonstrated improved dissolution performance over pure EE. nih.gov This enhancement is due to the formation of new solid phases with different crystal lattice energies that are more readily disrupted in an aqueous environment compared to the highly stable lattice of the pure API. nih.gov
| Cocrystal | Coformer | Stoichiometric Ratio (EE:Coformer) | Key Structural Feature | Impact on Solubility |
|---|---|---|---|---|
| EE-NA | Nicotinamide | 1:1 | Spiral chain structure via hydrogen bonds | 1.43-fold increase; "spring-parachute" effect |
| EE-PZ | Piperazine | 1:1 | Chain structure via hydrogen bonds | Improved dissolution over pure EE |
| EE-TET·H₂O | Tetramethylpyrazine | 1:1 | Spiral chain structure via hydrogen bonds | Improved dissolution over pure EE |
| EE-BIP | 4,4′-bipyridine | 1:1 | Chain structure via hydrogen bonds | Enhanced physical stability |
| EE-IZ | Imidazole | 1:1 | Chain structure via hydrogen bonds | Enhanced physical stability |
For Gestodene (via Progesterone analogue):
Analogous studies on Progesterone show that cocrystallization can dramatically enhance its poor water solubility. mdpi.comnih.gov For example, forming cocrystals of Progesterone with nitrogen heterocyclic compounds like pyrazinamide (B1679903) resulted in an approximately six-fold increase in water solubility compared to the free drug. mdpi.com Similarly, cocrystals with various carboxylic acids also led to improved dissolution profiles. nih.gov The Progesterone-isophthalic acid (PROG-IPA) cocrystal, for instance, reached a maximum concentration (Cmax) in water that was 1.7 times higher than that of pure Progesterone. nih.gov
This improvement is achieved at the molecular level because the coformer disrupts the strong, stable crystal lattice of the pure Progesterone. The coformer molecules intersperse between the Progesterone molecules, forming new, weaker, or more hydrophilic hydrogen-bonding networks that are more easily broken by water, leading to faster dissolution and higher apparent solubility. nih.govnih.gov These cocrystals, however, were found to retain the high membrane permeability of Progesterone, which is a desirable trait for oral drug absorption. nih.gov
| Cocrystal | Coformer | Solubility/Dissolution Impact | Stability Impact |
|---|---|---|---|
| PROG-Pyrazinamide | Pyrazinamide | Approx. 6-fold increase in water solubility | Enhanced thermal stability |
| PROG-Isonicotinamide | Isonicotinamide | Improved water solubility over pure PROG | Data not specified |
| PROG-Phloroglucinol (SPF) | Phloroglucinol | Superior solubility compared to pure PROG | Enhanced hygroscopic and color stability |
| PROG-Isophthalic acid (IPA) | Isophthalic acid | 1.7-fold higher Cmax in water than pure PROG | No significant change in hygroscopicity |
| PROG-4-formylbenzeneboronic acid (BBA) | 4-formylbenzeneboronic acid | 1.2-fold higher Cmax in water than pure PROG | No significant change in hygroscopicity |
Mechanistic Elucidation of Femovan at the Molecular and Cellular Level
Endocrine System Modulation and Regulatory Pathways
The contraceptive efficacy of Femovan is fundamentally derived from its ability to interrupt the normal cyclical hormonal signaling that governs the female reproductive cycle. This is achieved by introducing exogenous synthetic hormones that manipulate the body's natural feedback mechanisms.
The HPO axis is a tightly regulated system responsible for controlling the menstrual cycle through a series of hormonal signals and feedback loops. wikipedia.orgresearchgate.net The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner. teachmephysiology.comnih.gov This stimulates the anterior pituitary gland to produce and release two critical gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). researchgate.netteachmephysiology.com
In a normal cycle, FSH stimulates the growth of ovarian follicles, which in turn produce estrogen (primarily estradiol). wikipedia.orguc.edu Initially, low levels of estrogen exert a negative feedback on the pituitary, selectively inhibiting FSH secretion. nih.gov As the dominant follicle matures, it produces high levels of estrogen, which switches to a positive feedback mechanism, sensitizing the pituitary to GnRH and causing a surge in LH release. wikipedia.orgnih.gov This LH surge is the direct trigger for ovulation. Following ovulation, the remaining follicular structure becomes the corpus luteum, which produces progesterone (B1679170) and estrogen. wikipedia.org The combination of progesterone and estrogen exerts a strong negative feedback on both the hypothalamus and the pituitary, suppressing GnRH, LH, and FSH release and preparing the uterus for potential pregnancy. uc.edunih.gov
The components of this compound, Ethinyl Estradiol (B170435) and Gestodene (B1671452), intervene in this process by enforcing a continuous negative feedback loop. The constant, non-cyclical levels of these synthetic hormones suppress the natural hormonal cascade, preventing the development and release of an egg.
The primary mechanism by which this compound prevents ovulation is the suppression of gonadotropin secretion from the anterior pituitary gland.
Ethinyl Estradiol , the estrogenic component, primarily acts to suppress the secretion of FSH. nih.gov By inhibiting FSH, it prevents the recruitment and maturation of ovarian follicles. wikipedia.org This lack of follicular development means that the natural mid-cycle rise in endogenous estradiol does not occur, thereby preventing the positive feedback required for the LH surge. wikipedia.orgnih.gov
Gestodene , the progestogenic component, is highly effective at suppressing the secretion of LH. By mimicking the action of progesterone, it inhibits the GnRH pulse generator in the hypothalamus and directly inhibits LH release from the pituitary. uc.edu This action effectively blocks the mid-cycle LH surge, which is the ultimate trigger for ovulation. wikipedia.org
The combined action of both components results in a profound and sustained suppression of both FSH and LH, leading to an anovulatory state. frontiersin.org
Steroid Hormone Receptor Agonism and Associated Downstream Signaling
The systemic effects of this compound's components are mediated by their direct interaction with specific intracellular steroid hormone receptors, initiating a cascade of downstream cellular events.
Gestodene is a potent synthetic progestin, characterized by its high binding affinity for the progesterone receptor (PR). nih.gov Upon entering a target cell, Gestodene binds to and activates the PR in the cytoplasm. This binding causes the receptor to undergo a conformational change, dissociate from heat shock proteins, and translocate into the nucleus. Inside the nucleus, the activated receptor-hormone complex dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Research has re-evaluated the binding affinities of Gestodene, confirming its high and specific affinity for the PR, which is comparable to that of other synthetic progestins like 3-keto-desogestrel. nih.gov In addition to its primary progestogenic activity, Gestodene also exhibits a marked affinity for the mineralocorticoid receptor (MR), similar to natural progesterone. nih.gov
Interactive Data Table: Relative Binding Affinity of Gestodene vs. Progesterone
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Gestodene | High | Marked | Marked | Marked |
| Progesterone | High | Low | Low | Marked |
| Data sourced from steroid binding assays. nih.gov |
Ethinyl Estradiol (EE) is a potent synthetic estrogen that functions as an agonist for the estrogen receptors (ERα and ERβ). nih.govnih.gov The addition of an ethinyl group at the C17 position of the estradiol molecule enhances its oral bioavailability and metabolic stability compared to natural estradiol. drugbank.com
The mechanism of action involves EE binding to ERs within target cells. This interaction triggers the dimerization of the receptors and their translocation to the nucleus, where they bind to estrogen response elements (EREs) on the DNA. nih.gov This binding recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription. This downstream signaling is responsible for the estrogenic effects of the compound, including the suppression of FSH and the stabilization of the endometrium, which prevents breakthrough bleeding. wikipedia.orgdrugbank.com The potent agonism of EE on estrogen receptors is also hypothesized to be responsible for modulating the expression of various cytochrome P450 enzymes in the gut and liver. nih.gov
While the Gestodene parent molecule is a potent progestin, it does not itself bind to the estrogen receptor (ER). nih.gov However, research has demonstrated that certain metabolites of Gestodene do possess weak estrogenic activity. nih.gov
Studies using receptor binding assays and transactivation bioassays have shown that A-ring reduced metabolites of Gestodene can interact with and activate the human estrogen receptor alpha (hERα). nih.gov Specifically, the 3β,5α-tetrahydro reduced derivative (3β-GSD) and, to a lesser extent, the 3α,5α-GSD isomer, were found to bind to the ER and induce estrogenic actions. nih.gov In contrast, the unchanged Gestodene molecule was completely ineffective in these assays. nih.gov The estrogenic potency of these metabolites was further confirmed by their ability to induce the expression of estrogen-dependent progesterone receptors in the anterior pituitary of rats. nih.gov These findings suggest that the slight estrogen-like effects that may be attributed to Gestodene are not caused by the drug itself, but are mediated by its non-phenolic, tetrahydro-reduced metabolites. nih.govnih.gov
Interactive Data Table: Estrogenic Activity Profile of Gestodene and its Metabolites
| Compound | Binds to Estrogen Receptor (ER)? | hERα-mediated Gene Transactivation? |
| Gestodene (GSD) | No | Ineffective |
| 3β,5α-tetrahydrogestodene (3β-GSD) | Yes (High Affinity) | Yes (Significant Estrogenic Effect) |
| 3α,5α-tetrahydrogestodene (3α-GSD) | Yes (Lesser Affinity) | Yes (Lesser Estrogenic Effect) |
| Data derived from in-vitro receptor binding and transactivation studies. nih.gov |
Androgen Receptor Modulation and Anti-androgenic Activity Research
The clinical effects of this compound are, in part, attributable to its influence on androgen activity. This is achieved through a combination of direct receptor interactions and indirect systemic effects on androgen synthesis and bioavailability.
Influence on Sex Hormone-Binding Globulin (SHBG) Synthesis and Serum Concentrations
This compound significantly alters the concentration of sex hormone-binding globulin (SHBG), a key protein in the regulation of sex steroid bioavailability. The ethinylestradiol component is a potent stimulator of hepatic SHBG synthesis. nih.gov Studies have demonstrated that treatment with a combination of ethinylestradiol and gestodene can lead to a dramatic increase in serum SHBG levels, with some research reporting a rise of 200-240% on days 11 and 21 of the treatment cycle. nih.govnih.gov Even during the pill-free interval, SHBG concentrations can remain elevated by as much as 100% compared to pretreatment values. nih.govnih.gov
This elevation in SHBG has a profound impact on androgen status. SHBG binds with high affinity to androgens such as testosterone (B1683101), thereby reducing the circulating pool of free, biologically active testosterone. nih.gov The pronounced decrease in free testosterone is a direct consequence of this increased SHBG concentration. nih.govnih.gov
Gestodene itself also exhibits a high binding affinity for SHBG, which is close to that of testosterone. thelowdown.com This binding influences the pharmacokinetics of gestodene, with serum concentrations of the progestin showing a close correlation with SHBG levels. imrpress.com The significant increase in SHBG induced by ethinylestradiol, therefore, not only reduces free androgen levels but also modulates the availability of gestodene.
Interactive Data Table: Effect of Ethinylestradiol/Gestodene on Serum Parameters
| Parameter | Pre-treatment Level (example) | Post-treatment Level (Day 21) | Percentage Change |
| Total Testosterone | 40 ng/dL | 26-28 ng/dL | ↓ 30-35% nih.gov |
| Free Testosterone | 2.0 pg/mL | 0.8 pg/mL | ↓ 60% nih.gov |
| SHBG | 50 nmol/L | 150-170 nmol/L | ↑ 200-240% nih.govnih.gov |
| Androstenedione (B190577) | 1.5 ng/mL | 1.125 ng/mL | ↓ 25% nih.gov |
| DHEA-S | 2000 ng/mL | 1400-1600 ng/mL | ↓ 20-30% nih.gov |
Effects on Ovarian and Adrenal Androgen Biosynthesis Pathways
This compound exerts a suppressive effect on both ovarian and adrenal androgen production. nih.gov The combination of ethinylestradiol and gestodene leads to a reduction in the serum levels of key androgens. nih.gov
The primary mechanism for the reduction in ovarian androgen synthesis is the suppression of gonadotropin secretion from the pituitary gland. researchgate.net Ethinylestradiol inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for stimulating theca cell production of androgens in the ovaries. researchgate.net
In addition to its effects on ovarian androgens, this compound also influences adrenal androgen synthesis. Clinical studies have shown a significant decrease in dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), an androgen precursor produced almost exclusively by the adrenal glands, by 20-30% during treatment with an ethinylestradiol/gestodene combination. nih.gov Furthermore, a reduction in androstenedione levels by approximately 25% has been observed. nih.gov This indicates an inhibitory effect on the adrenal androgen biosynthesis pathways.
Inhibition of Peripheral Androgen Metabolism (e.g., Testosterone to Dihydrotestosterone Conversion)
The clinical relevance of this is supported by the observed reduction in the levels of 5α-androstane-3α,17β-diol glucuronide, a metabolite of DHT, by 50-60% during treatment with an ethinylestradiol/gestodene formulation. nih.gov This significant decrease provides indirect evidence of the inhibition of the testosterone to DHT conversion in vivo.
Cellular and Tissue-Specific Responses in Reproductive Physiology
This compound induces significant alterations in the cellular and histological landscape of the female reproductive tract, particularly affecting the cervical mucus and the endometrium, which are critical for fertilization and implantation.
Biochemical Alterations of Cervical Mucus Properties
One of the key contraceptive mechanisms of this compound is the alteration of cervical mucus, rendering it hostile to sperm penetration. thelowdown.com This is primarily attributed to the progestogenic activity of gestodene. While detailed biochemical analyses specific to the ethinylestradiol/gestodene combination are limited, studies on other combined oral contraceptives provide insight into the likely mechanisms.
Combined oral contraceptives are known to increase the viscosity of cervical mucus by altering its mucoprotein content. nih.govwikipedia.org Research on a combination of ethinylestradiol and another progestin, drospirenone, revealed significant increases in the levels of several mucins, including MUC1, MUC2, and MUC5B. nih.gov The most notable increase was observed in MUC2 levels. nih.gov Mucins are large glycoproteins that form the structural basis of mucus, and an increase in their concentration leads to a thicker, more tenacious mucus that physically impedes sperm migration. imrpress.com It is highly probable that the ethinylestradiol/gestodene combination in this compound induces similar changes in the biochemical composition of cervical mucus, thereby contributing to its contraceptive efficacy.
Histological and Molecular Changes in Endometrial Receptivity
This compound profoundly alters the endometrium, creating an environment that is not receptive to embryo implantation. thelowdown.comnih.gov Prolonged use of combined oral contraceptives containing ethinylestradiol and a progestin results in characteristic histological changes, including glandular and stromal atrophy and underdeveloped spiral arterioles. researchgate.net
Studies on a low-dose oral contraceptive containing gestodene and ethinylestradiol have shown that it induces a secretory or inactive, and in some cases, atrophic endometrium. nih.gov Histological examination of post-treatment endometrial biopsies reveals a disrupted balance between glandular and stromal maturation, along with a decrease and abnormal distribution of glycogen (B147801) and ribonucleic acid, which are essential for blastocyst nourishment and implantation. nih.gov
At the molecular level, the expression of key markers of endometrial receptivity is altered. While direct studies on this compound are scarce, the known hormonal effects allow for extrapolation from broader research. Endometrial receptivity is dependent on the timely expression of various molecules, including integrins (such as αvβ3), cytokines (like leukemia inhibitory factor or LIF), and homeobox genes (e.g., HOXA10). nih.govmdpi.com The hormonal milieu created by this compound, which is dominated by progestogenic effects in the latter part of the cycle, leads to a down-regulation of these receptivity markers, thus preventing the necessary endometrial changes for successful implantation. nih.gov
Preclinical Pharmacological and Toxicological Research Methodologies for Femovan S Components
In Vitro Pharmacological Profiling of Gestodene (B1671452) and Ethinyl Estradiol (B170435)
In vitro methodologies are crucial for the initial characterization of the pharmacological activity of gestodene and ethinyl estradiol at the molecular and cellular levels. These studies primarily focus on receptor binding affinity and enzyme interactions.
Gestodene's profile has been extensively characterized through competitive binding assays. nih.gov Research indicates that gestodene exhibits a high affinity for the progesterone (B1679170) receptor, which is reflective of its progestogenic effects observed in biological test systems. nih.gov It also displays some affinity for androgen and glucocorticoid receptors, but no measurable affinity for the estrogen receptor. nih.gov Notably, gestodene shows a high binding affinity to mineralocorticoid receptors from rat kidney and to sex hormone-binding globulin (SHBG). nih.gov Further studies have identified gestodene as a potent, mechanism-based inhibitor of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) in vitro. nih.gov More recent research has also characterized gestodene as a positive allosteric modulator of Protease-Activated Receptor 1 (PAR1), where it enhances the receptor's activation. frontiersin.org
Ethinyl estradiol is a synthetic estrogenic compound. nih.gov Its primary in vitro pharmacological evaluation confirms its binding to estrogen receptors, which underlies its biological activity.
Table 1: In Vitro Receptor and Protein Binding Profile of Gestodene
| Target Receptor/Protein | Binding Affinity/Activity | Reference |
| Progesterone Receptor | High affinity | nih.gov |
| Androgen Receptor | Some affinity | nih.gov |
| Glucocorticoid Receptor | Some affinity | nih.gov |
| Estrogen Receptor | No measurable affinity | nih.gov |
| Mineralocorticoid Receptor (Rat) | High affinity | nih.gov |
| Sex Hormone-Binding Globulin (SHBG) | High affinity | nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Potent inhibitor | nih.gov |
| Protease-Activated Receptor 1 (PAR1) | Positive allosteric modulator | frontiersin.org |
Animal Model Systems in Preclinical Drug Developmentnih.govnih.gov
Animal models are indispensable for understanding the complex neurobiological and behavioral impacts of hormonal compounds, offering insights that are limited in human studies due to practical and ethical reasons. nih.gov Rodent models are frequently utilized to investigate the effects of hormonal contraceptives. nih.gov The design of these preclinical experiments is critical, with an emphasis on utilizing administration routes and doses that result in exposure profiles mimicking those in humans to ensure the relevance of the findings. mdpi.com
The biological activity of gestodene and ethinyl estradiol is assessed in various non-human mammalian models. For gestodene, its progestogenic potency has been demonstrated in established biological assays like the Clauberg and Kaufmann tests. nih.gov
In rat models, gestodene has been shown to modulate the release of gonadotropin stimulated by luteinizing hormone-releasing hormone (LH-RH), indicating a biological activity approximately three times that of levonorgestrel. nih.gov Animal studies are also fundamental in toxicology, for instance, investigating the potential teratogenic effects of synthetic hormones in models like zebrafish and mammals. researchgate.net The oxidative metabolism of estradiol has also been studied in vitro using male rat brain tissue. acs.org
Preclinical efficacy frameworks for contraceptive agents like Femovan are designed to evaluate the primary mechanism of action: the inhibition of ovulation. While definitive efficacy studies are conducted in humans, the foundational evaluations occur in animal models. nih.govnih.gov These frameworks involve administering the compounds to animal models and subsequently monitoring key endocrine markers and physiological indicators of the reproductive cycle.
The methodology often involves measuring serum levels of hormones such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), 17 beta-estradiol, and progesterone. nih.gov A reduction in the mid-cycle surge of LH and FSH, along with suppressed estradiol and progesterone levels, provides evidence of anovulation. This endocrine profiling helps to establish the effective dose required for ovulation inhibition, a critical step before human trials. nih.gov
Pharmacokinetic Research Methodologies for Gestodene and Ethinyl Estradiolnih.govnih.govnih.gov
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of gestodene and ethinyl estradiol. After oral administration, gestodene is reported to be completely absorbed and fully bioavailable. nih.govnih.gov
The distribution of progestins in the blood is significantly influenced by their binding to serum proteins. Ultrafiltration studies have provided detailed insights into the serum distribution of gestodene. nih.gov A significant portion of gestodene in serum is bound to proteins, with a very small fraction remaining as the unbound, biologically active form. nih.gov
The high binding affinity of gestodene to SHBG is a key characteristic. nih.gov The concentration of unbound gestodene can be calculated based on the total concentration of the progestin and the respective concentrations of SHBG and albumin. nih.gov The co-administration of ethinyl estradiol increases SHBG levels, which in turn affects the serum levels of gestodene during long-term use. nih.gov
Table 2: Serum Protein Binding of Gestodene
| Serum Protein | Percentage of Bound Gestodene | Reference |
| Sex Hormone-Binding Globulin (SHBG) | 75.3% | nih.gov |
| Albumin | 24.1% | nih.gov |
| Unbound Fraction | 0.6% | nih.gov |
The metabolism of ethinyl estradiol and gestodene is a critical area of preclinical research. The primary metabolic pathway for ethinyl estradiol in rats, which is also significant in humans, involves aromatic hydroxylation. nih.gov Specifically, 2-hydroxylation, catalyzed by cytochrome P450 enzymes, is a major route of metabolism for estradiol and its synthetic derivatives. nih.govwikipedia.org Studies have established that the specific P450 enzyme responsible for the 2-hydroxylation of ethinyl estradiol is distinct from those that metabolize other compounds like sparteine (B1682161) and antipyrine. nih.gov
Gestodene itself has been shown to be a potent inhibitor of CYP3A4, the enzyme that can mediate the 2-hydroxylation of ethinyl estradiol. nih.gov The metabolism of progestins can also involve extensive pre-systemic metabolism, a process where the drug is metabolized after oral administration before it reaches systemic circulation, which can affect its bioavailability. nih.gov Metabolites of ethinyl estradiol in rats are excreted almost exclusively in the feces. nih.gov
Analysis of Systemic Clearance and Elimination Dynamics
The systemic clearance and elimination dynamics of ethinylestradiol and gestodene are crucial parameters evaluated in preclinical studies to understand their pharmacokinetic profiles.
Gestodene: Following a single oral administration in women, gestodene's post-maximum drug levels in serum showed a biphasic decline, with half-lives of 0.2 ± 0.2 hours and 14.9 ± 6.7 hours, respectively. nih.gov The apparent clearance was calculated to be 0.8 ± 0.4 ml x min-1 x kg-1. nih.gov During continuous treatment, the total serum clearance of gestodene increased from a mean of 0.8 to approximately 1.2 ml x min-1 x kg-1. nih.gov However, the clearance of unbound gestodene remained unchanged. nih.gov This change in total clearance is attributed to a decrease in serum protein binding, specifically a reduction in sex hormone-binding globulin (SHBG) levels during chronic administration. nih.gov
Ethinylestradiol: Preclinical studies in rats have been conducted to understand the elimination of ethinylestradiol. nih.gov In human studies, which inform preclinical research design, the pharmacokinetics of ethinylestradiol, when administered with gestodene, were found to be identical to those observed with other preparations containing the same dose of ethinylestradiol. nih.gov The interaction between ethinylestradiol and gestodene can influence their metabolism, as gestodene is a potent inhibitor of the metabolizing enzyme CYP3A4 in vitro. nih.gov This interaction, however, resulted in only a minor increase in the area under the curve (AUC) for midazolam, a CYP3A4 substrate, suggesting a relatively small effect on CYP3A4 activity in vivo at clinically used doses. nih.gov
The following interactive table summarizes key pharmacokinetic parameters for gestodene from a study in women, which provides a basis for preclinical modeling.
| Parameter | Value |
| Initial Half-Life | 0.2 ± 0.2 h |
| Terminal Half-Life | 14.9 ± 6.7 h |
| Apparent Clearance (Single Dose) | 0.8 ± 0.4 ml x min⁻¹ x kg⁻¹ |
| Total Serum Clearance (Chronic Use) | ~1.2 ml x min⁻¹ x kg⁻¹ |
| Unbound Gestodene Clearance | Unchanged |
Gender-Related Considerations in Pharmacokinetic Research Design
Gender is a critical variable in the design of preclinical pharmacokinetic research, as significant differences can exist between males and females in drug metabolism and disposition. nih.gov These differences are often due to the sexually dimorphic expression of metabolic enzymes, such as cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com For instance, in rats, male-specific CYP2C11 and female-specific CYP2C12 are expressed. nih.govmdpi.com
Preclinical studies in beagle dogs have demonstrated sex-related differences in the pharmacokinetics of various compounds. nih.govnih.govresearchgate.net For example, in a study with metapristone, the Cmax and AUC were significantly greater in female dogs compared to males, while the clearance was lower. nih.gov These findings highlight the importance of including both sexes in preclinical trials to obtain a comprehensive understanding of a drug's pharmacokinetic profile.
For the components of this compound, while specific preclinical data comparing male and female animal models were not prevalent in the searched literature, the established principles of gender-based pharmacokinetic differences necessitate their consideration in research design. nih.gov The influence of synthetic hormones on the expression of metabolic enzymes and binding proteins like SHBG, which itself is affected by ethinylestradiol, underscores the potential for sex-specific pharmacokinetic behaviors of both ethinylestradiol and gestodene. nih.govnih.gov Research in female rats has shown that estradiol plays a role in the development of circadian rhythms, which can influence drug metabolism. nih.gov
Genotoxicity and Mutagenicity Assessment Methodologies
The evaluation of the genotoxic and mutagenic potential of pharmaceutical compounds is a cornerstone of preclinical safety assessment. Standardized assays are employed to detect various forms of DNA damage.
Application of the Micronucleus (MN) Test in Research Contexts
The micronucleus (MN) test is a widely used and well-validated method for assessing chromosomal damage. nih.govnih.govresearchgate.net It detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which can result in the formation of micronuclei in the cytoplasm of dividing cells. nih.govresearchgate.net The assay can be performed both in vitro using cultured cells and in vivo in various tissues, such as bone marrow or peripheral blood lymphocytes. nih.govresearchgate.net
A study investigating the effect of a combination of ethinylestradiol and gestodene on the frequency of micronuclei in human peripheral blood lymphocytes in vivo found no significant increase in MN frequency after six months of administration. nih.govpopline.org The average MN frequency before therapy was 7.40 ± 0.75 MN/1000 cells, and after therapy, it was 7.37 ± 0.59 MN/1000 cells. nih.govpopline.org This suggests that this specific combination and dosage does not induce micronuclei in human lymphocytes. nih.govpopline.org Other studies have also shown that low doses of ethinylestradiol did not increase micronuclei frequency. researchgate.net The MN test is considered a reliable tool for genotoxicity screening of various chemicals, including steroids. nih.govuni-heidelberg.de
The following table presents the results from the in vivo micronucleus test on human lymphocytes with a combination of ethinylestradiol and gestodene.
| Treatment Group | Mean Micronuclei Frequency (per 1000 cells) |
| Before Therapy | 7.40 ± 0.75 |
| After Therapy (6 cycles) | 7.37 ± 0.59 |
Use of Comet Assay for DNA Damage Detection in Investigative Studies
The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting a wide range of DNA damage at the individual cell level, including single and double-strand breaks and alkali-labile sites. researchgate.netresearchgate.netlabanimalsjournal.runih.govnih.gov This method is extensively used in genotoxicity testing and biomonitoring. researchgate.netnih.gov The principle of the assay involves the electrophoresis of cells embedded in agarose (B213101) gel; damaged DNA migrates out of the nucleus, forming a "comet" shape. nih.gov
Research using the alkaline Comet assay on peripheral blood leukocytes from women taking low-dose oral contraceptives containing ethinylestradiol and gestodene or desogestrel (B1670305) found no significant increase in DNA damage. researchgate.net This indicates a lack of genotoxicity at these low doses as detected by this method. researchgate.net However, some studies have suggested that higher doses of oral contraceptives might lead to increased DNA damage as detected by the Comet assay. researchgate.net The Comet assay is also employed to investigate the mechanisms of DNA damage, such as the involvement of reactive oxygen species (ROS) and lipid peroxidation induced by estrogenic compounds. mdpi.com The assay can be adapted for use with various cell types and in different experimental models, including 3D human skin models. youtube.com
A study on women using oral contraceptives for different durations showed an increase in DNA damage with longer use, as measured by the Comet assay. researchgate.net
The following table shows the DNA damage parameters from the Comet assay in women using oral contraceptives for different durations.
| Duration of Use | Tail Length (%) | Tail DNA (%) | Tail Moment (%) |
| Control | 0.8 | 1.6 | 0.01 |
| 2-5 years | 19.13 | 20.12 | 23.63 |
| 6-8 years | 25.08 | 28.63 | 31.81 |
Theoretical and Methodological Approaches in Contraceptive Compound Research
Application of Health Behavior Theories in Contraceptive Research (e.g., Health Belief Model)
Understanding the factors that influence an individual's decision to use and adhere to a contraceptive method is crucial for the success of any contraceptive compound in a real-world setting. Health behavior theories provide a systematic way to analyze these factors. One of the most influential is the Health Belief Model (HBM).
The Health Belief Model posits that an individual's readiness to take a health-related action is influenced by several core beliefs. nih.govresearchgate.net In the context of oral contraceptives such as Femovan, these beliefs include:
Perceived Susceptibility: An individual's assessment of their personal risk of unintended pregnancy.
Perceived Severity: The individual's perception of the seriousness of an unintended pregnancy and its potential consequences.
Perceived Benefits: The individual's belief in the effectiveness of the contraceptive method in preventing pregnancy and any other non-contraceptive benefits.
Perceived Barriers: The individual's perception of the obstacles to using the method, which could include side effects, cost, or inconvenience.
Cues to Action: Factors that trigger the decision to use a contraceptive, such as a discussion with a healthcare provider or a media campaign.
Self-Efficacy: The individual's confidence in their ability to successfully use the contraceptive method as prescribed. researchgate.net
Research has shown that these constructs are significant in understanding contraceptive behavior. For instance, studies have demonstrated that women with higher knowledge about how oral contraceptives work, their benefits, and side effects are more likely to adhere to their prescribed regimen. nih.gov Conversely, negative beliefs about oral contraceptives can negatively impact both the intention to use them and adherence. mdpi.com Therefore, the Health Belief Model provides a valuable framework for developing educational and counseling strategies to support users of oral contraceptives like this compound, ultimately improving adherence and effectiveness. nih.govsemanticscholar.org
Table 1: Application of the Health Belief Model to Oral Contraceptive Use
| HBM Construct | Application to Oral Contraceptive Use (e.g., this compound) | Research Findings |
| Perceived Susceptibility | Belief about the personal risk of becoming pregnant. | Teens with ambivalent attitudes about pregnancy risk have reduced odds of consistent contraceptive use. nih.gov |
| Perceived Severity | Belief about the seriousness of an unintended pregnancy. | Positive perceptions of pregnancy consequences are linked to a higher risk of becoming pregnant. nih.gov |
| Perceived Benefits | Belief in the effectiveness of the pill to prevent pregnancy and other benefits (e.g., cycle control). | Beliefs in the efficacy of contraceptive methods facilitate contraceptive behavior. mdpi.com |
| Perceived Barriers | Concerns about side effects, cost, and difficulty in remembering to take the pill daily. | Negative beliefs about medication are associated with poor adherence. mdpi.com |
| Cues to Action | Doctor's recommendation, advice from family/friends, educational materials. | Providing information about contraceptive methods promotes informed decision-making and higher adherence. mdpi.com |
| Self-Efficacy | Confidence in one's ability to take the pill correctly and consistently. | Perceived behavioral control and self-efficacy are significant predictors of adherence to the pill. nih.gov |
Interdisciplinary Research Paradigms in Modern Oral Contraceptive Development
The creation of modern oral contraceptives, including third-generation pills containing gestodene (B1671452), is a testament to the success of interdisciplinary research. The development process requires the integration of knowledge and expertise from a wide range of scientific disciplines.
The journey of a combined oral contraceptive like this compound from concept to clinic involves:
Chemistry: Medicinal chemists are responsible for the design and synthesis of new progestins like gestodene. The goal was to create a compound with high progestational activity and selectivity to minimize undesirable side effects. nih.gov
Pharmacology: Pharmacologists study the absorption, distribution, metabolism, and excretion of the active ingredients, ethinyl estradiol (B170435) and gestodene. This includes understanding their mechanism of action, such as the inhibition of ovulation and effects on cervical mucus and the endometrium. nih.govnih.gov
Toxicology: Toxicologists conduct extensive studies in laboratory animals to assess the safety of the new compounds before they can be tested in humans. nih.gov
Clinical Medicine: Gynecologists and other clinicians design and conduct clinical trials to evaluate the efficacy, cycle control, and tolerability of the new formulation in women. nih.gov Long-term studies are also crucial to monitor for any potential risks.
Epidemiology: Epidemiologists study the benefits and risks of oral contraceptive use in large populations over time, contributing to our understanding of their long-term health effects. nih.govnih.gov
Social and Behavioral Sciences: As discussed in the previous section, researchers in these fields investigate factors influencing contraceptive choice, adherence, and acceptability, which is vital for the successful introduction and use of a new product.
The development of gestodene-containing oral contraceptives illustrates this interdisciplinary approach. The aim was to produce a progestogen with improved tolerability compared to earlier generations, particularly concerning metabolic effects. nih.gov This required a collaborative effort to synthesize and test new compounds, evaluate their pharmacological profiles, and then rigorously assess their performance in clinical settings.
Challenges and Future Directions in Chemical Compound Discovery for Contraception
Despite the success of hormonal contraceptives, the search for new and improved methods is ongoing. The field faces several challenges, and future research is focused on innovative strategies to overcome them.
Strategies for Identification and Validation of Novel Molecular Targets
A key area of research is the identification of new molecular targets for contraception. nih.gov The goal is to find proteins or pathways that are essential for fertility but whose modulation will not cause unacceptable side effects. Strategies for identifying and validating these targets include:
Genomics and Proteomics: High-throughput screening of genes and proteins that are uniquely or predominantly expressed in reproductive tissues, such as the testes or ovaries, can reveal potential new targets. nih.gov
Functional Genomics: Studying the effects of gene mutations on fertility in model organisms can help to validate the importance of a particular gene product in reproduction. nih.gov
Phenotype-Driven Mutagenesis: This unbiased approach involves inducing random mutations in model organisms and then screening for infertility phenotypes. This can lead to the discovery of novel genes essential for reproduction. nih.gov
Once a potential target is identified, it must be validated to ensure that its inhibition will indeed result in a contraceptive effect without causing harm. This involves a range of in vitro and in vivo studies.
Optimization of Compound Properties for Enhanced Therapeutic Potential
For hormonal contraceptives like those containing gestodene and ethinyl estradiol, research continues on optimizing their properties. Gestodene itself was developed in an effort to create a progestin with more selective activity, aiming to improve cycle control and minimize metabolic changes. nih.gov
Future optimization strategies for hormonal contraceptives could include:
Developing progestins with even greater selectivity for the progesterone (B1679170) receptor to further reduce off-target effects.
Modifying the chemical structure of estrogens and progestins to alter their pharmacokinetic profiles, potentially leading to lower effective doses or different delivery methods.
Investigating novel combinations of estrogens and progestins to achieve better cycle control and tolerability. The development of contraceptives with natural estrogens like estradiol valerate (B167501) is an example of this ongoing research. nih.gov
The ultimate goal is to enhance the therapeutic index of these compounds, maximizing their contraceptive efficacy while minimizing any undesirable effects.
Integration of Advanced Omics Technologies in Drug Discovery Pipelines
The "omics" revolution—genomics, transcriptomics, proteomics, and metabolomics—is transforming drug discovery, including in the field of contraception. ias.ac.infrontiersin.org These technologies allow for a comprehensive analysis of the molecular changes that occur in response to a potential contraceptive compound.
The integration of omics technologies in contraceptive research can:
Aid in target identification and validation by providing a global view of the molecular players in reproductive processes. nih.govnih.gov
Elucidate the mechanism of action of contraceptive compounds by revealing the downstream molecular pathways they affect.
Identify biomarkers that can predict the efficacy and safety of a new contraceptive early in the development process. numberanalytics.com
Facilitate personalized medicine by identifying genetic variations that may influence an individual's response to a particular hormonal contraceptive. researchgate.netnih.gov
By providing a more holistic understanding of the complex biological systems involved in fertility, omics technologies hold the promise of accelerating the discovery and development of the next generation of safer and more effective contraceptive methods. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
